4-Pyrimidinamine, 2-(butylthio)-6-(2-naphthalenylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyrimidinamine, 2-(butylthio)-6-(2-naphthalenylthio)- is a complex organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinamine, 2-(butylthio)-6-(2-naphthalenylthio)- typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrimidine Ring: This can be achieved through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Thioether Formation:
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions might target the nitro groups or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products would depend on the specific reactions but could include various derivatives with modified functional groups, enhancing or altering the compound’s biological activity.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic uses, such as anticancer or antimicrobial agents.
Industry: Use in the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, pyrimidine derivatives can interact with enzymes, receptors, or nucleic acids, affecting cellular processes. The butylthio and naphthalenylthio groups might enhance binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Pyrimidinamine, 2-(methylthio)-6-(phenylthio)-
- 4-Pyrimidinamine, 2-(ethylthio)-6-(benzylthio)-
Uniqueness
The unique combination of butylthio and naphthalenylthio groups in 4-Pyrimidinamine, 2-(butylthio)-6-(2-naphthalenylthio)- might confer distinct biological properties, such as improved membrane permeability or specific binding interactions.
Properties
CAS No. |
284681-96-5 |
---|---|
Molecular Formula |
C18H19N3S2 |
Molecular Weight |
341.5 g/mol |
IUPAC Name |
2-butylsulfanyl-6-naphthalen-2-ylsulfanylpyrimidin-4-amine |
InChI |
InChI=1S/C18H19N3S2/c1-2-3-10-22-18-20-16(19)12-17(21-18)23-15-9-8-13-6-4-5-7-14(13)11-15/h4-9,11-12H,2-3,10H2,1H3,(H2,19,20,21) |
InChI Key |
WLGMHWLDPREYAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NC(=CC(=N1)SC2=CC3=CC=CC=C3C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.